Ethyl 2-cyano-3-(3-hydroxy-1H-indol-2-yl)prop-2-enoate
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Overview
Description
Ethyl 2-cyano-3-(3-hydroxy-1H-indol-2-yl)prop-2-enoate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by the presence of an indole ring system, a cyano group, and an ester functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-(3-hydroxy-1H-indol-2-yl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base. For this compound, the reaction can be carried out using ethyl cyanoacetate and 3-hydroxyindole in the presence of a base such as sodium ethoxide . The reaction is typically performed under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods would be tailored to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(3-hydroxy-1H-indol-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the indole ring can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of 3-oxoindole derivatives.
Reduction: Formation of ethyl 2-amino-3-(3-hydroxy-1H-indol-2-yl)prop-2-enoate.
Substitution: Formation of amides or ethers depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-3-(3-hydroxy-1H-indol-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-(3-hydroxy-1H-indol-2-yl)prop-2-enoate involves its interaction with various molecular targets. The indole ring system can interact with enzymes and receptors, modulating their activity. The cyano and ester groups can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate: Similar structure but lacks the hydroxyl group on the indole ring.
Ethyl 2-cyano-3-(thiophen-2-yl)acrylate: Contains a thiophene ring instead of an indole ring.
Uniqueness
Ethyl 2-cyano-3-(3-hydroxy-1H-indol-2-yl)prop-2-enoate is unique due to the presence of the hydroxyl group on the indole ring, which can participate in additional hydrogen bonding and interactions. This feature can enhance its biological activity and make it a valuable compound for various applications.
Properties
CAS No. |
136429-63-5 |
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Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(3-hydroxy-1H-indol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C14H12N2O3/c1-2-19-14(18)9(8-15)7-12-13(17)10-5-3-4-6-11(10)16-12/h3-7,16-17H,2H2,1H3 |
InChI Key |
SLCLHOZSKYKZLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C2=CC=CC=C2N1)O)C#N |
Origin of Product |
United States |
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